molecular formula C12H21NO3 B1491272 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid CAS No. 2097949-80-7

2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid

Cat. No.: B1491272
CAS No.: 2097949-80-7
M. Wt: 227.3 g/mol
InChI Key: KMQXHILGVGDPDI-UHFFFAOYSA-N
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Description

2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid (CAS 2097949-80-7) is a high-value chemical building block incorporating the 3-azabicyclo[3.1.1]heptane scaffold. This saturated bicyclic ring system is recognized in medicinal chemistry as a versatile bioisostere, particularly for replacing aromatic rings like pyridine, to dramatically improve the physicochemical properties of drug candidates . Research indicates that incorporating the 3-azabicyclo[3.1.1]heptane core, instead of a pyridine ring, into established drug structures such as Rupatidine can lead to significant enhancements in key parameters, offering potential advantages for drug discovery programs . Furthermore, related 2-azabicyclo[3.1.1]heptane compounds have been investigated in patent literature for their potential as agonists of the orexin type 2 receptor, suggesting the relevance of this bicyclic scaffold in developing therapeutics for neurological disorders . With a molecular formula of C12H21NO3 and a molecular weight of 227.30 g/mol, this compound is supplied for research applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-3-10(12(14)15)13-6-8-5-9(7-13)11(8)16-4-2/h8-11H,3-7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQXHILGVGDPDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CC2CC(C1)C2OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound, with a molecular formula of C12H21NO3 and a molecular weight of 227.3 g/mol, is part of a class of bicyclic compounds that have shown promise in various pharmacological applications, particularly in the modulation of neurotransmitter systems.

Chemical Structure

The compound's structure features a bicyclic framework, which is significant for its interaction with biological targets. The presence of the ethoxy group and the azabicyclo structure suggests potential interactions with receptors involved in neurological functions.

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant neuropharmacological effects:

  • Cognitive Enhancement : Studies have shown that agonists of the α7 nAChR can improve cognitive deficits in animal models, suggesting that this compound may have similar effects.
  • Neuroprotective Properties : The modulation of cholinergic transmission has been associated with neuroprotection against excitotoxicity, which is relevant in neurodegenerative diseases.

Pharmacokinetics

The compound has been noted for its high oral bioavailability and rapid brain penetration in animal models, which are critical factors for therapeutic efficacy.

Case Studies

While direct case studies on this compound are sparse, analogous compounds have been investigated:

  • Cognitive Performance : A study involving a related compound demonstrated improvement in auditory sensory gating and cognitive performance in rodent models, indicating potential efficacy for cognitive enhancement therapies .
  • Neuroprotective Effects : Another study highlighted the neuroprotective effects of α7 nAChR agonists, suggesting that compounds with similar structures could offer therapeutic benefits in neurodegenerative conditions .

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular WeightTarget ReceptorKey Findings
This compoundC12H21NO3227.3 g/molα7 nAChRPotential cognitive enhancer
N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridineC13H14N2O2230.26 g/molα7 nAChRImproved cognitive function in models
PHA-543,613C15H18N4O2S318.39 g/molα7 nAChRNeuroprotective effects observed

Comparison with Similar Compounds

Key Properties:

  • Safety Profile : Requires stringent handling precautions, including avoidance of heat, moisture, and direct skin contact. It is classified as toxic and corrosive, necessitating personal protective equipment (PPE) during use .
  • Availability : Currently listed as discontinued by suppliers .

Comparison with Similar Compounds

Structurally analogous compounds share the bicyclo[3.1.1]heptane backbone but differ in substituents or heteroatom placement. Below is a comparative analysis of three derivatives:

Structural and Molecular Comparisons

Table 1: Key Molecular Data

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Availability Key Differences
2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid 2097949-80-7 C₁₂H₂₁NO₃ (inferred*) 227.30 (calculated) Discontinued Reference compound with butanoic acid chain
2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid 2097949-69-2 C₁₁H₁₉NO₃ 213.27 Typically in stock Shorter propanoic acid chain (vs. butanoic)
2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)butanoic acid 2097943-82-1 C₉H₁₅NO₃ 201.22 (calculated) Not specified Replaces ethoxy with oxa (oxygen) at position 3

Note: The molecular formula for the target compound is inferred based on structural similarity to the propanoic acid analog, with an additional CH₂ group in the butanoic acid chain.

A. 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid (CAS: 2097949-69-2)

  • Synthesis : Likely synthesized via analogous routes, though specific protocols are undisclosed in available literature.

B. 2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)butanoic acid (CAS: 2097943-82-1)

  • Heteroatom Substitution : The replacement of ethoxy with an oxygen atom (oxa) at position 3 modifies electronic properties and hydrogen-bonding capacity, which could influence binding affinity in biological systems .

Research Findings and Limitations

Table 2: Research Insights

Compound Key Findings Limitations
This compound No pharmacological data available; emphasis on safety protocols Discontinued status limits experimental validation
Propanoic acid analog Stable commercial availability supports ongoing research Lack of published efficacy or toxicity studies
Oxa-substituted analog Structural uniqueness suggests potential for novel applications Synthetic and analytical data remain sparse

Preparation Methods

Intramolecular Imide Formation from Functionalized Cyclobutanes

A recently reported efficient method for synthesizing 3-azabicyclo[3.1.1]heptane derivatives relies on the intramolecular imide formation from 1,3-functionalized cyclobutane derivatives. The starting cyclobutane is typically prepared via a diastereoselective Strecker reaction on 3-oxocyclobutanecarboxylate, yielding a 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione intermediate. This intermediate can then be selectively modified to introduce the ethoxy group and the butanoic acid side chain, leading to the target compound.

  • Key advantages : Diastereoselectivity, scalability to multigram quantities, and versatility for further functionalization.
  • Typical conditions : Mild reaction conditions, often under inert atmosphere, with controlled temperature to favor cyclization.

Cyclization of 3-Azabicyclo[3.1.1]heptan-6-one Derivatives

Another approach involves the synthesis of 3-azabicyclo[3.1.1]heptan-6-one derivatives, which serve as valuable intermediates. These compounds can be prepared in two steps from suitable precursors such as cyclobutanones and amines under reductive amination or related conditions. Subsequent functional group transformations introduce the ethoxy substituent and the butanoic acid moiety.

  • Typical reagents : Ammonia or primary amines, lithium in tetrahydrofuran, and tert-butanol as solvent.
  • Reaction conditions : Low temperature (-78 °C) and inert atmosphere to prevent side reactions.
  • Yields : Reported yields for related bicyclic intermediates are high (up to 94%), indicating efficient cyclization and functionalization steps.

Ethoxy Group Introduction

The ethoxy substituent at the 6-position is generally introduced via nucleophilic substitution or alkylation reactions on a suitable hydroxyl or halide precursor on the bicyclic scaffold. Conditions typically involve:

  • Use of ethylating agents (e.g., ethyl halides or ethyl tosylate).
  • Base catalysts to promote substitution.
  • Controlled temperature to avoid decomposition.

This step is often performed after the core bicyclic structure is established to ensure regioselectivity.

Attachment of Butanoic Acid Side Chain

The butanoic acid side chain at the 3-position can be introduced via:

  • Alkylation of the bicyclic amine with butanoic acid derivatives or esters.
  • Subsequent hydrolysis of ester intermediates to yield the free acid.
  • Alternatively, direct coupling methods using activated carboxylic acid derivatives (e.g., acid chlorides, anhydrides) under mild conditions.

Comparative Data Table of Preparation Steps

Step Starting Material/Intermediate Reagents/Conditions Yield (%) Notes
Cyclobutane functionalization 3-oxocyclobutanecarboxylate Diastereoselective Strecker reaction High Provides 1-amino-3-azabicyclo intermediate
Intramolecular imide formation 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione Mild heating, inert atmosphere High Forms bicyclic core with high selectivity
Ethoxy group introduction Hydroxyl or halide-substituted bicyclic Alkylation with ethyl halide, base catalyst Moderate Requires regioselective control
Butanoic acid side chain Bicyclic amine intermediate Alkylation with butanoic acid derivatives, hydrolysis Moderate Final step to yield target acid

Research Findings and Notes

  • The intramolecular imide formation strategy is the most efficient and scalable method reported for constructing the bicyclic core, enabling multigram synthesis.
  • Use of low temperatures and inert atmosphere during cyclization and functionalization steps minimizes side reactions and improves yield and purity.
  • The ethoxy substituent introduction requires careful control to avoid over-alkylation or side reactions.
  • The final carboxylic acid functionality is introduced either via ester hydrolysis or direct coupling, depending on the synthetic route chosen.
  • No direct synthesis protocol exclusively for 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid was found in isolated sources, but the outlined methods allow its preparation by adapting known bicyclic amine syntheses and subsequent functionalizations.

Q & A

Q. What are the recommended synthetic routes for 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of bicyclic azabicyclo compounds often involves multi-step routes, including ring-closing strategies and functional group modifications. For analogs like endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane, Boc-protection is critical to stabilize reactive amine groups during synthesis . Optimizing yields requires:
  • Temperature Control : Maintain reaction temperatures between 0–25°C to prevent side reactions.
  • Catalyst Screening : Use palladium or nickel catalysts for cross-coupling steps.
  • Purification : Employ flash chromatography or recrystallization to isolate intermediates.
    Comparative studies of solvents (e.g., THF vs. DCM) and reaction times are essential to maximize efficiency.

Q. How can researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^13C-NMR spectra to confirm bicyclic scaffold geometry and ethoxy group placement. Peaks near δ 1.3–1.5 ppm typically indicate ethoxy methyl protons .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95% recommended).
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., expected [M+H]+ for C12_{12}H21_{21}NO3_3: 228.16).

Q. What experimental protocols ensure the stability of this compound under various storage conditions?

  • Methodological Answer :
  • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the ethoxy group or azabicyclo ring degradation .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 1–3 months) and monitor via HPLC.
  • Handling : Use inert atmospheres (N2_2/Ar) during weighing to avoid moisture absorption.

Advanced Research Questions

Q. How can conflicting data regarding the stereochemical configuration of the azabicyclo core be resolved?

  • Methodological Answer :
  • X-ray Crystallography : Resolve absolute stereochemistry by co-crystallizing with heavy atoms (e.g., bromine derivatives) .
  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® AD-H) to separate enantiomers and assign configurations via optical rotation.
  • Computational Modeling : Compare experimental NMR data with DFT-calculated chemical shifts for proposed stereoisomers .

Q. What strategies mitigate byproduct formation during the synthesis of the azabicyclo scaffold?

  • Methodological Answer :
  • Intermediate Trapping : Add scavengers (e.g., polymer-bound isocyanates) to sequester reactive byproducts like uncyclized amines .
  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect early-stage byproducts (e.g., dimerization products).
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may reduce ring-opening side reactions compared to non-polar solvents .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :
  • Molecular Docking : Simulate binding affinity to targets like bacterial penicillin-binding proteins (PBPs), leveraging structural similarities to bicyclic β-lactams .
  • QSAR Models : Correlate electronic properties (e.g., Hammett constants of substituents) with antibacterial efficacy.
  • ADMET Prediction : Use tools like SwissADME to estimate solubility, permeability, and metabolic stability.

Key Considerations for Data Contradictions

  • Cross-Validation : Compare spectral data (NMR, MS) across multiple batches to identify systematic errors.
  • Collaborative Reproducibility : Share synthetic protocols with independent labs to verify yields and purity thresholds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid
Reactant of Route 2
2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid

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